Methyl 4-[[1,4-bis(benzenesulfonyl)piperazine-2-carbonyl]amino]benzoate
Overview
Description
Methyl 4-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)benzoate is a complex organic compound with a molecular formula of C28H28N2O6S2. This compound is characterized by the presence of a benzoate ester group, a piperazine ring, and phenylsulfonyl groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[[1,4-bis(benzenesulfonyl)piperazine-2-carbonyl]amino]benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-aminobenzoic acid with methyl chloroformate to form methyl 4-aminobenzoate. This intermediate is then reacted with 1,4-bis(phenylsulfonyl)piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or alkyl halides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfonyl groups can yield sulfone derivatives, while reduction of the ester group can produce the corresponding alcohol.
Scientific Research Applications
Methyl 4-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Methyl 4-[[1,4-bis(benzenesulfonyl)piperazine-2-carbonyl]amino]benzoate involves its interaction with specific molecular targets. The phenylsulfonyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(phenylsulfonyl)amino]benzoate: This compound has a similar structure but lacks the piperazine ring.
Methyl 4-[methyl(phenylsulfonyl)amino]benzoate: This compound has a methyl group instead of the piperazine ring.
Uniqueness
Methyl 4-({[1,4-bis(phenylsulfonyl)-2-piperazinyl]carbonyl}amino)benzoate is unique due to the presence of both the piperazine ring and the phenylsulfonyl groups. This combination enhances its chemical reactivity and binding properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 4-[[1,4-bis(benzenesulfonyl)piperazine-2-carbonyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O7S2/c1-35-25(30)19-12-14-20(15-13-19)26-24(29)23-18-27(36(31,32)21-8-4-2-5-9-21)16-17-28(23)37(33,34)22-10-6-3-7-11-22/h2-15,23H,16-18H2,1H3,(H,26,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTZWTKODYKVRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O7S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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